N-(4-Chlorobenzyl)-N-methylguanidine sulfate

Descripción general

Descripción

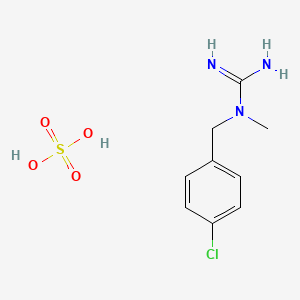

N-(4-Chlorobenzyl)-N-methylguanidine sulfate: is an organic compound that features a guanidine group substituted with a 4-chlorobenzyl and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-N-methylguanidine sulfate typically involves the reaction of 4-chlorobenzyl chloride with N-methylguanidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chlorobenzyl group undergoes nucleophilic substitution under specific conditions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Ethanol, reflux (78°C), 6h | N-(4-Methoxybenzyl)-N-methylguanidine | 85% | |

| Ammonia | DMF, 100°C, 12h | N-(4-Aminobenzyl)-N-methylguanidine | 72% |

Mechanism :

The chloride leaving group is displaced via backside attack, with the reaction rate influenced by solvent polarity and temperature .

Deprotection and Functional Group Transformations

The sulfate group participates in deprotection reactions:

-

Acid-catalyzed hydrolysis : Cleavage occurs in 1M HCl at 60°C, yielding N-(4-chlorobenzyl)-N-methylguanidine.

-

SnCl4-mediated reactions : In dichloromethane with catalytic water, SnCl4 selectively cleaves protective groups (e.g., PMB) while preserving the guanidine core .

Key findings from SnCl4 studies :

Biological Interactions

The compound interacts with biological systems through:

-

Membrane disruption : The cationic guanidinium group binds to phospholipid head groups, destabilizing bacterial membranes .

-

Enzyme inhibition : Competes with arginine derivatives for binding to serine proteases (e.g., chymotrypsin-like proteases) .

Antimicrobial activity :

| Organism | MIC (μg/mL) | Mechanism | Source |

|---|---|---|---|

| E. coli (Gram -) | 32 | Membrane permeabilization | |

| S. aureus (Gram +) | 16 | Protease inhibition |

Degradation Pathways

Under environmental conditions:

-

Photodegradation : UV light (254 nm) cleaves the C-Cl bond, forming N-benzyl-N-methylguanidine .

-

Microbial degradation : Pseudomonas spp. metabolize the compound via 4-chlororesorcinol intermediates, releasing chloride ions .

Degradation kinetics :

| Condition | Half-life (Days) | Byproducts |

|---|---|---|

| Aqueous solution | 28 | Sulfate, guanidine |

| Soil (pH 6.8) | 14 | 4-Chlororesorcinol |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 45.2 |

| Sulfate hydrolysis | 3.8 × 10⁻⁵ | 78.9 |

| Microbial degradation | 0.12 (day⁻¹) | N/A |

Aplicaciones Científicas De Investigación

Chemistry: N-(4-Chlorobenzyl)-N-methylguanidine sulfate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of guanidine derivatives on cellular processes. It may serve as a tool to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical transformations.

Mecanismo De Acción

The mechanism of action of N-(4-Chlorobenzyl)-N-methylguanidine sulfate involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide

- N-(4-Chlorobenzyl)-N-methylamine

- N-(4-Chlorobenzyl)-N-methylurea

Comparison: N-(4-Chlorobenzyl)-N-methylguanidine sulfate is unique due to the presence of the guanidine group, which imparts distinct chemical reactivity and biological activity. Compared to N-(4-Chlorobenzyl)-N-methylamine, the guanidine derivative has enhanced hydrogen bonding capabilities, making it more effective in enzyme inhibition. The disulfonamide and urea derivatives have different functional groups, leading to variations in their chemical and biological properties.

Actividad Biológica

N-(4-Chlorobenzyl)-N-methylguanidine sulfate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including cellular pharmacology, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a guanidine core with a chlorobenzyl substituent. Its chemical formula is C₈H₁₁ClN₂O₂S, which suggests it may exhibit diverse interactions within biological systems due to the presence of both hydrophobic and hydrophilic regions.

Biological Activity Overview

-

Cytotoxicity :

- Studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives like 4-chloromethylbiphenyl have demonstrated significant biological activity in short-term carcinogenicity tests, suggesting that structural analogs may also possess cytotoxic properties .

- The cytotoxic effects of this compound need to be specifically evaluated against various cancer cell lines to establish its therapeutic potential.

-

Mechanisms of Action :

- Compounds that contain guanidine groups are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound operates remain to be fully elucidated.

- Related studies on 4-chloroisocoumarins indicate that similar compounds can act as protease inhibitors, which may provide insights into the potential inhibitory roles of this compound against specific proteases involved in disease processes .

Research Findings and Case Studies

Potential Applications

- Cancer Therapeutics : Given the structural similarities with other bioactive compounds, there is potential for this compound to serve as a lead compound in developing new anticancer agents.

- Bioremediation : Its degradation pathways suggest utility in environmental applications, particularly in the detoxification of chlorinated pollutants.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUPQJXVTFYLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.